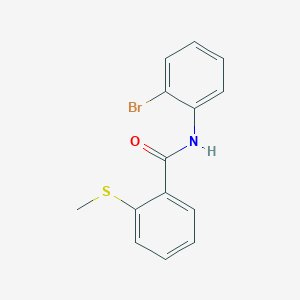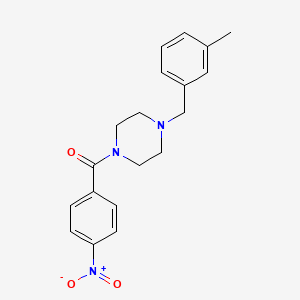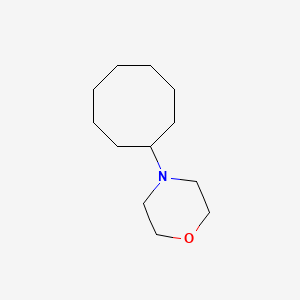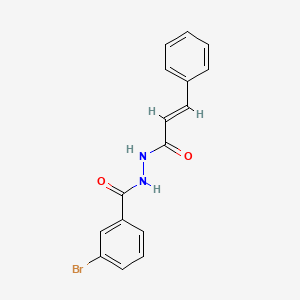
N-(2-bromophenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(methylthio)benzamide, also known as BMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(methylthio)benzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors involved in various cellular processes. This compound has been shown to interact with TRPM8, a cold and menthol receptor, and inhibit its activity, leading to a reduction in pain sensation. This compound has also been found to interact with P2X7 receptors, which are involved in the immune response, and reduce their activity, leading to a reduction in inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokines and chemokines, and the modulation of ion channels and receptors involved in pain signaling. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromophenyl)-2-(methylthio)benzamide in lab experiments is its high potency and selectivity for its target receptors and ion channels. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-(methylthio)benzamide, including its potential use in combination with other therapeutic agents for the treatment of cancer and inflammation. This compound may also be explored for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with ion channel dysfunction. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
N-(2-bromophenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with methylthiophenol in the presence of a base, followed by the addition of an amine group using N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in a pure crystalline form.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(methylthio)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and glioblastoma multiforme. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. In neuropathic pain research, this compound has been shown to alleviate pain by modulating the activity of ion channels and receptors involved in pain signaling.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLHXXSHKUEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)


![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)



![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)